![molecular formula C9H16N2 B3350510 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine CAS No. 28570-43-6](/img/structure/B3350510.png)
2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine
Overview
Description
2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine is a bicyclic nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a fused ring system combining a pyridine and an azepine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives under high pressure and temperature conditions. The reaction often requires a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for the efficient conversion of starting materials to the desired product. The reaction conditions are carefully controlled to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at positions on the ring system, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, halides, or alkoxides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated derivatives.
Scientific Research Applications
2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
2,3,4,4a,5,6,7,8-Octahydro-1H-pyrido[2,3-c]azepine: A structurally similar compound with slight variations in the ring system.
1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene: Another bicyclic compound with different substituents and ring structure.
Uniqueness: 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine is unique due to its specific ring fusion and the presence of nitrogen in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3,4,4a,5,6,9,9a-octahydro-1H-pyrido[2,3-c]azepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-8-4-2-6-11-9(8)7-10-5-1/h5,8-9,11H,1-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYQNWRMVIQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC=NCC2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511629 | |
Record name | 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28570-43-6 | |
Record name | 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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